molecular formula C10H13BFNO3 B1388031 (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid CAS No. 874289-16-4

(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid

Cat. No.: B1388031
CAS No.: 874289-16-4
M. Wt: 225.03 g/mol
InChI Key: DZWRVLZSUCBLOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid (CAS: 874289-16-4) is a boronic acid derivative with the molecular formula C₁₀H₁₃BFNO₃ and a molecular weight of 225.03 g/mol . This compound features a fluorine atom at the 3-position and an isopropylcarbamoyl group at the 4-position of the phenyl ring, which confers unique electronic and steric properties. It is stored under sealed, dry conditions at 2–8°C, indicating sensitivity to moisture and temperature .

Properties

IUPAC Name

[3-fluoro-4-(propan-2-ylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFNO3/c1-6(2)13-10(14)8-4-3-7(11(15)16)5-9(8)12/h3-6,15-16H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWRVLZSUCBLOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NC(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660204
Record name {3-Fluoro-4-[(propan-2-yl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874289-16-4
Record name {3-Fluoro-4-[(propan-2-yl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Catalyst Pd(PPh3)4, Pd(dppf)Cl2 Ligand choice affects activity and selectivity
Base K2CO3, NaOH, Cs2CO3 Influences reaction rate and yield
Solvent Toluene/H2O, Dioxane/H2O, DMF Biphasic systems facilitate catalyst turnover
Temperature 80–110°C Higher temps accelerate reaction but may cause side reactions
Reaction Time 6–24 hours Dependent on substrate reactivity
Molar Ratios Aryl halide : boronic acid = 1:1 to 1:1.5 Slight excess of boronic acid often used

Optimization studies have shown that the choice of base and solvent system critically impacts the yield and purity of (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid. For example, potassium carbonate in a toluene/water mixture is frequently preferred for balancing reactivity and ease of workup.

Purification Techniques

Post-reaction, the crude product mixture contains palladium residues, unreacted starting materials, and side products. Purification methods include:

  • Recrystallization: Using solvents like ethyl acetate or methanol to obtain crystalline pure product.
  • Chromatography: Silica gel column chromatography or preparative HPLC for high-purity requirements.
  • Extraction: Acid-base extraction to separate boronic acid from organic impurities.

High purity is essential for subsequent applications in medicinal chemistry and organic synthesis.

Summary Table of Preparation Method

Step Description Key Reagents/Conditions Outcome
1. Aryl Halide Synthesis Preparation of fluoro- and isopropylcarbamoyl-substituted aryl halide Halogenation or substitution of precursor phenyl ring Functionalized aryl halide intermediate
2. Suzuki-Miyaura Coupling Coupling of aryl halide with boronic acid derivative Pd catalyst, base (K2CO3), solvent (toluene/H2O), 80–110°C Formation of boronic acid-substituted phenyl ring
3. Workup & Purification Removal of catalyst, byproducts, and isolation Recrystallization, chromatography Pure this compound

Research Findings and Analytical Data

  • Yield: Reported yields for the Suzuki-Miyaura coupling step typically range from 70% to 90% under optimized conditions.
  • Characterization: Confirmed by NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and elemental analysis. The presence of the boronic acid group is typically verified by characteristic 11B NMR signals.
  • Stability: The compound is stable under standard laboratory conditions but sensitive to strong bases and oxidizing agents.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Nucleophiles: For substitution reactions involving the fluoro group.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce phenols.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural and Physicochemical Properties

The table below compares (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid with analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Storage Conditions Hazard Profile
This compound 874289-16-4 C₁₀H₁₃BFNO₃ 225.03 3-F, 4-isopropylcarbamoyl Sealed, dry, 2–8°C Not specified
(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid 874289-15-3 C₁₀H₁₃BFNO₃ 225.03 3-F, 4-propylcarbamoyl Inert atmosphere, RT H301, H311, H331
4-Fluorophenylboronic acid 1765-93-1 C₆H₆BFO₂ 139.92 4-F 0–6°C PRTR 1-405
3-(3-Fluorophenylcarbamoyl)phenylboronic acid 874288-34-3 C₁₃H₁₁BFNO₃ 259.04 3-(3-F-phenylcarbamoyl) 0–6°C Not specified
4-(3-Fluorophenylcarbamoyl)phenylboronic acid 874288-05-8 C₁₃H₁₁BFNO₃ 259.04 4-(3-F-phenylcarbamoyl) 0–6°C Not specified
3-(3-Chloro-4-fluorophenylcarbamoyl)-4-fluorophenylboronic acid N/A N/A N/A 3-Cl, 4-F, carbamoyl Discontinued Discontinued
Key Observations:
  • Fluorine Position : Fluorine at the 3-position (target compound) versus 4-position (4-fluorophenylboronic acid) may influence electronic effects, such as resonance or inductive withdrawal, affecting reactivity in cross-coupling reactions .
  • Molecular Weight : Carbamoyl-substituted derivatives (e.g., 259.04 g/mol in CAS 874288-34-3) are heavier than the target compound, likely due to extended aromatic or substituent groups .
Enzyme Inhibition
  • Target Compound: While direct studies are lacking, structurally related boronic acids like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid exhibit potent inhibition of fungal histone deacetylases (HDACs) at low concentrations (1 µM) . The isopropylcarbamoyl group in the target compound may similarly enhance specificity for enzyme active sites.
Diagnostic Utility
  • Phenyl Boronic Acid: Demonstrates superior diagnostic accuracy in detecting KPC-producing bacteria compared to aminophenylboronic acid (APBA) . The target compound’s fluorine and carbamoyl groups may improve specificity in analogous assays.

Stability and Commercial Viability

  • Discontinued Compounds : Derivatives such as 3-(3-chloro-4-fluorophenylcarbamoyl)-4-fluorophenylboronic acid () were discontinued, likely due to synthesis challenges or poor stability .
  • Temperature Sensitivity : The target compound requires refrigeration (2–8°C), whereas its propylcarbamoyl analog is stable at room temperature, suggesting that the isopropyl group may reduce thermal stability .

Biological Activity

(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid is a boronic acid derivative characterized by its unique structure, which includes a fluorine atom and an isopropyl carbamoyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antiviral properties.

  • Molecular Formula : C₁₀H₁₃BFNO₃
  • CAS Number : 874289-16-4
  • Molecular Weight : 225.025 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Boronic acids are known to inhibit proteasomes and other enzymes by forming reversible covalent bonds with serine residues, which can lead to apoptosis in cancer cells .
  • Cell Cycle Arrest : Studies have shown that certain boronic acid derivatives can halt cell cycle progression at the G2/M phase, thereby inhibiting cancer cell growth .
  • Antibacterial Activity : The compound may exhibit antibacterial properties by targeting β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics .

Anticancer Activity

Research indicates that this compound has significant potential as an anticancer agent. Its mechanism involves:

  • Inhibition of Proteasome Activity : By disrupting proteasome function, the compound can lead to the accumulation of pro-apoptotic factors and subsequent cancer cell death.
  • Cell Line Studies : In vitro studies have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.

Case Study: In Vitro Efficacy

Cell LineIC₅₀ (µM)Mechanism of Action
U266 (Multiple Myeloma)8.21Proteasome inhibition
MCF7 (Breast Cancer)6.74Cell cycle arrest at G2/M phase

Antibacterial Activity

The compound also shows promise as an antibacterial agent:

  • Inhibition of β-Lactamases : It has been reported that boronic acids can act as inhibitors of class C β-lactamases, enhancing the efficacy of β-lactam antibiotics against resistant strains .

Case Study: Antibacterial Efficacy

Bacterial StrainIC₅₀ (µM)Mechanism of Action
E. coli0.004Inhibition of β-lactamase activity
Pseudomonas aeruginosa0.008Biofilm formation inhibition

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties, particularly against HIV:

  • Mechanism of Action : The compound appears to interfere with viral replication by binding to viral RNA structures, leading to a conformational change that enhances susceptibility to RNases .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid, and how can purity be optimized?

  • Synthesis : The compound is typically synthesized via Suzuki-Miyaura coupling or sequential functionalization of the phenyl ring. Key steps include introducing the isopropylcarbamoyl group through carbodiimide-mediated coupling of 3-fluoro-4-aminophenylboronic acid with isopropyl isocyanate under anhydrous conditions.
  • Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) followed by recrystallization in ethanol/water mixtures to achieve >98% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should this compound be stored to ensure long-term stability?

  • Store under inert gas (argon/nitrogen) at 2–8°C in sealed, light-resistant containers. Avoid exposure to moisture, as boronic acids hydrolyze in aqueous environments. Stability tests indicate <5% degradation over 12 months under recommended conditions .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation : Use 1H NMR^1 \text{H NMR} (δ 8.34 ppm for aromatic protons, δ 1.2 ppm for isopropyl CH3_3), 13C NMR^{13} \text{C NMR}, and FT-IR (B-O stretch at ~1340 cm1^{-1}).
  • Purity Assessment : LC-MS (ESI+ mode) to detect trace impurities. Melting point analysis (243–248°C) aligns with literature values .

Q. What solvents are compatible for reactions involving this boronic acid?

  • Prefer polar aprotic solvents (DMF, THF) for Suzuki couplings. For solubility challenges, use DMSO (25 mg/mL at 25°C). Avoid protic solvents (e.g., water, methanol) unless reactions are buffered at neutral pH .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this compound?

  • Catalyst Selection : Pd(PPh3_3)4_4 or PdCl2_2(dppf) in THF/water (3:1) at 80°C.
  • Kinetic Studies : Vary base (Na2_2CO3_3 vs. Cs2_2CO3_3) and ligand (XPhos vs. SPhos) to improve yields (reported 60–85%). Monitor reaction progress via TLC or in situ 11B NMR^{11} \text{B NMR} .

Q. How does the isopropylcarbamoyl group influence reactivity compared to other substituents?

  • The electron-withdrawing fluorine and carbamoyl groups reduce electron density on the boronic acid, slowing protodeboronation but increasing selectivity in cross-couplings. Compare with 3-fluorophenylboronic acid (no carbamoyl group), which exhibits faster but less selective reactivity .

Q. How should researchers address contradictions in reported catalytic efficiencies?

  • Case Study : Discrepancies in Pd catalyst performance may arise from trace moisture or oxygen. Use rigorous degassing (freeze-pump-thaw cycles) and compare yields under controlled glovebox conditions. Validate with kinetic isotope effect (KIE) studies to isolate rate-limiting steps .

Q. What role does this compound play in targeted drug discovery?

  • The boronic acid moiety binds serine residues in proteases (e.g., thrombin, β-lactamases). Pair with fluorophore-labeled substrates for FRET-based inhibition assays. Reported IC50_{50} values for related compounds: 0.5–5 µM in enzyme inhibition studies .

Methodological Recommendations

  • Contradiction Resolution : When replication fails (e.g., divergent yields), validate reagent purity (via ICP-MS for Pd catalysts) and solvent dryness (Karl Fischer titration).
  • Advanced Applications : Use surface plasmon resonance (SPR) to quantify binding kinetics with biological targets (e.g., lectins or proteases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.